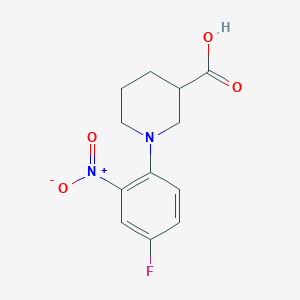

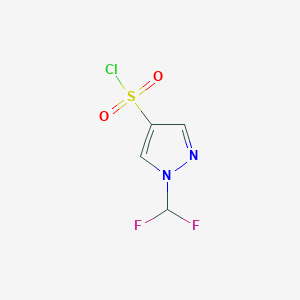

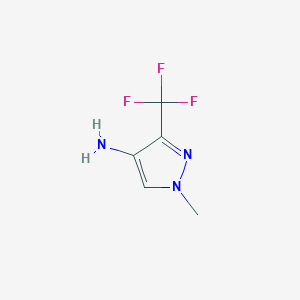

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis and characterization of related piperidine carboxylic acids and their complexes with nitrophenol derivatives are discussed, as well as the reactions of piperidine with nitrophenyl-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves the formation of hydrogen-bonded complexes, as seen with piperidine-3-carboxylic acid and piperidine-4-carboxylic acid with nitrophenol derivatives . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which shares a similar piperidine structure and a fluorophenyl group, was achieved through a condensation reaction . These methods could potentially be adapted for the synthesis of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid".

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . The crystal structures reveal how molecules are linked through hydrogen bonding and other intermolecular interactions, such as (\pi)-(\pi) stacking . These studies are crucial for understanding the molecular geometry and potential reactive sites of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid".

Chemical Reactions Analysis

The papers describe the reactions of piperidine with nitrophenyl-containing compounds, leading to complex products . The kinetics and mechanism of these reactions are discussed, including the influence of solvents and the role of primary and secondary amines . These findings can be used to infer the reactivity of "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and spectroscopic characteristics, are often determined through experimental studies . Spectroscopic techniques like Raman, FTIR, and NMR provide information on the vibrational and electronic states of the molecules, which can be used to predict similar properties for "1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid" .

Applications De Recherche Scientifique

Cancer Treatment

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid shows potential in cancer treatment due to its role as an Aurora kinase inhibitor. Aurora kinases are enzymes that play a crucial role in cell division, and their inhibition can suppress tumor growth. Specifically, compounds related to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid have been found to inhibit Aurora A, a kinase implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Agents

Compounds structurally similar to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, particularly those with variations in their nitro, amino, cyano, chloro, or fluoro substituents, have been synthesized and demonstrated potent antibacterial activity. These compounds, including derivatives like enoxacin, show broad and effective in vitro antibacterial properties, making them valuable in treating systemic infections (Matsumoto et al., 1984).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies of piperidine carboxylic acids, closely related to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, have been conducted to understand their structural and chemical properties. These studies involve X-ray analysis, Raman, FTIR spectroscopies, and theoretical calculations, providing insights into the molecular behavior of these compounds (Anioła et al., 2016).

Chemical Reaction Studies

Research on the reactivity of compounds structurally similar to 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid with various amines has been conducted. These studies explore the kinetics and mechanisms of reactions, contributing to the broader understanding of organic synthesis and chemical transformations involving piperidine derivatives (Leffek & Maciejewska, 1986).

Corrosion Inhibition

Piperidine derivatives, sharing a structural resemblance with 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds as corrosion inhibitors, showing their potential in industrial applications (Kaya et al., 2016).

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJVILOVXYUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)